(Z)-methyl 2-(4,6-difluoro-2-(isobutyrylimino)benzo[d]thiazol-3(2H)-yl)acetate
Description
This compound belongs to the benzothiazole class, characterized by a thiazole ring fused to a benzene moiety. Key structural features include:
- Z-configuration: The imino group (C=N) adopts a spatial arrangement where substituents are on the same side, influencing molecular interactions.
- Substituents: Two fluorine atoms at positions 4 and 6 on the benzene ring enhance electron-withdrawing effects, while the isobutyrylimino group (R=isobutyryl) contributes steric bulk and lipophilicity.
- Ester functionality: The methyl ester at the acetoxy position affects solubility and metabolic stability.
Potential applications include kinase inhibition (e.g., CDK1), as seen in structurally related hybrids .
Properties
IUPAC Name |
methyl 2-[4,6-difluoro-2-(2-methylpropanoylimino)-1,3-benzothiazol-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F2N2O3S/c1-7(2)13(20)17-14-18(6-11(19)21-3)12-9(16)4-8(15)5-10(12)22-14/h4-5,7H,6H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAKDOXRQCHIBNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N=C1N(C2=C(C=C(C=C2S1)F)F)CC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The compound features a benzo[d]thiazole core substituted with difluoro and isobutyrylimino groups. The structural formula can be represented as follows:
- Molecular Formula : C₁₄H₁₄F₂N₂O₂S
- Molecular Weight : 314.34 g/mol
The presence of fluorine atoms enhances the electronic properties of the compound, potentially increasing its reactivity and biological efficacy.
Anticancer Properties
Research indicates that compounds with similar structural motifs to (Z)-methyl 2-(4,6-difluoro-2-(isobutyrylimino)benzo[d]thiazol-3(2H)-yl)acetate exhibit significant anticancer activity. For instance:
- Case Study : A study on benzothiazole derivatives demonstrated that certain compounds inhibited cell proliferation in various cancer cell lines, including Hep3B (hepatocellular carcinoma) and MCF-7 (breast cancer), with IC50 values ranging from 5 to 20 µM .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | Hep3B | 10 | Induces apoptosis |
| Compound B | MCF-7 | 15 | Cell cycle arrest |
Antioxidant Activity
Antioxidant properties are crucial for mitigating oxidative stress-related diseases. Compounds similar to (Z)-methyl 2-(4,6-difluoro-2-(isobutyrylimino)benzo[d]thiazol-3(2H)-yl)acetate were tested for their ability to scavenge free radicals:
- Research Findings : A study reported that derivatives showed DPPH radical scavenging activity with IC50 values between 20 and 50 µM, indicating moderate antioxidant potential .
Anti-inflammatory Activity
Inflammation plays a key role in various chronic diseases. Derivatives of benzo[d]thiazole have shown promising anti-inflammatory effects:
- Study Results : Compounds exhibited anti-inflammatory activity in vitro with inhibition rates between 70% and 85% compared to control groups .
The mechanisms through which (Z)-methyl 2-(4,6-difluoro-2-(isobutyrylimino)benzo[d]thiazol-3(2H)-yl)acetate exerts its biological effects are still being elucidated but may involve:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as acetylcholinesterase, which is significant in neurodegenerative diseases .
- Induction of Apoptosis : Many derivatives induce programmed cell death in cancer cells through mitochondrial pathways.
- Cell Cycle Arrest : Compounds have been observed to cause cell cycle arrest at various phases, thus preventing cancer cell proliferation.
Scientific Research Applications
The compound (Z)-methyl 2-(4,6-difluoro-2-(isobutyrylimino)benzo[d]thiazol-3(2H)-yl)acetate is a complex organic molecule that has garnered attention in various scientific research applications, particularly in medicinal chemistry and material sciences. This article explores its applications, supported by comprehensive data and case studies.
Structure and Composition
- Chemical Formula : C14H14F2N2O2S
- Molecular Weight : 314.34 g/mol
- IUPAC Name : (Z)-methyl 2-(4,6-difluoro-2-(isobutyrylimino)benzo[d]thiazol-3(2H)-yl)acetate
The compound features a thiazole ring, which is known for its biological activity, and difluorinated aromatic systems that enhance its pharmacological properties.
Medicinal Chemistry
The compound is being investigated for its potential as an antitumor agent due to the presence of the benzo[d]thiazole moiety. Studies have indicated that derivatives of benzo[d]thiazole exhibit cytotoxic effects against various cancer cell lines. The difluorinated structure may enhance potency and selectivity by influencing the compound's interaction with biological targets.
Case Study: Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored the synthesis of similar compounds and their biological evaluation, revealing that modifications in the thiazole ring can lead to significant anticancer activity against breast and lung cancer cell lines .
Antimicrobial Properties
Research indicates that compounds containing thiazole derivatives exhibit antimicrobial activity. The unique electronic properties imparted by the difluorinated groups can enhance the interaction with microbial enzymes or receptors.
Case Study: Antimicrobial Efficacy
In a recent publication, researchers tested various thiazole derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. Results showed that certain derivatives demonstrated promising antibacterial properties, suggesting potential applications in developing new antibiotics .
Material Science
The compound's unique structural characteristics make it suitable for applications in material science, particularly in developing organic semiconductors. The presence of fluorine atoms can improve the thermal stability and electronic properties of materials.
Data Table: Comparison of Fluorinated vs Non-Fluorinated Compounds
| Compound Name | Thermal Stability | Electronic Mobility | Application Area |
|---|---|---|---|
| (Z)-methyl 2-(4,6-difluoro-...) | High | Moderate | Organic Semiconductors |
| Methyl 2-(4-methylbenzoate) | Moderate | Low | Conventional Polymers |
Biochemical Research
The compound is also being studied for its role in modulating enzymatic pathways. Its ability to interact with specific enzymes could lead to insights into metabolic processes relevant to disease states.
Case Study: Enzyme Inhibition
Research published in Biochemical Journal demonstrated that certain benzo[d]thiazole derivatives could inhibit key enzymes involved in metabolic disorders, indicating potential therapeutic avenues for conditions like diabetes .
Chemical Reactions Analysis
Synthetic Routes and Key Reactions
The compound features a benzo[d]thiazole core substituted with fluorine atoms at positions 4 and 6, an isobutyrylimino group at position 2, and a methyl acetate moiety at position 3. Key reactions include:
Formation of the Benzo[d]thiazole Core
The synthesis typically begins with the cyclization of substituted anilines with thiourea derivatives under acidic conditions. For example, 4,6-difluoro-2-aminobenzenethiol may react with methyl 2-chloroacetate to form the thiazolidinone intermediate, followed by oxidation to the thiazole ring .
Esterification and Functionalization
The methyl acetate group is incorporated using esterification or alkylation. For instance, chloroacetylation of the thiazole nitrogen followed by nucleophilic substitution with methyl alcohol in the presence of K₂CO₃ yields the ester .
Reaction Optimization and Conditions
Relevant data from analogous systems are summarized below:
Ester Hydrolysis
The methyl ester undergoes hydrolysis under basic conditions (e.g., NaOH/EtOH) to form the carboxylic acid derivative, which is pivotal for further coupling reactions .
Fluorine Substituent Stability
The 4,6-difluoro groups are resistant to nucleophilic substitution under mild conditions but participate in Pd-catalyzed cross-couplings (e.g., Suzuki-Miyaura) when activated .
Imine Reduction
The isobutyrylimino group can be reduced to the corresponding amine using NaBH₄ or LiAlH₄, enabling diversification of the N-substituent .
Spectroscopic Characterization
Key spectral data for analogous compounds include:
- ¹H NMR (CDCl₃): δ 2.47 (s, 9H, isobutyryl CH₃), 4.08 (s, 2H, CH₂COOCH₃), 7.21–7.32 (m, aromatic H) .
- ¹³C NMR: δ 164.97 (C=O ester), 160.79 (C=N), 147.83 (C-F) .
Challenges and Limitations
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following compounds share the benzothiazole core but differ in substituents, leading to variations in properties:
Key Comparative Insights
Electronic Effects
- 4,6-Difluoro substituents in the target compound enhance ring electron deficiency, possibly improving binding to enzymatic pockets (e.g., kinases) .
Solubility and Reactivity
- Methyl vs. Ethyl Esters : The target compound’s methyl ester may confer slightly higher polarity than the ethyl analogue in , affecting solubility in organic solvents like CH2Cl2 .
- Carboxylic Acid vs. Ester : The benzoic acid derivative exhibits higher melting points due to hydrogen bonding, whereas ester-containing compounds (target, ) are likely more lipophilic.
Q & A
Q. What are the standard synthetic protocols for preparing (Z)-methyl 2-(4,6-difluoro-2-(isobutyrylimino)benzo[d]thiazol-3(2H)-yl)acetate?
- Methodological Answer: The synthesis typically involves multi-step reactions starting with the formation of the benzo[d]thiazole core. For example, cyclization of aminothiophenol derivatives with isobutyryl chloride under reflux in anhydrous DMF generates the imino-thiazole intermediate. Subsequent alkylation with methyl 2-bromoacetate introduces the ester side chain. Reaction optimization includes monitoring via TLC, purification by ethanol recrystallization, and characterization via NMR and mass spectrometry .
Q. How is the compound structurally characterized to confirm its identity and purity?
- Methodological Answer: Key techniques include:
- ¹H/¹³C NMR : Assign peaks for fluorine atoms (δ ~160–170 ppm in ¹³C NMR) and the Z-configuration imino group (δ ~8.5–9.5 ppm in ¹H NMR).
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) matching the molecular formula C₁₇H₁₆F₂N₂O₃S.
- IR Spectroscopy : Detect carbonyl stretches (C=O at ~1700 cm⁻¹) and imine bonds (C=N at ~1650 cm⁻¹).
- Elemental Analysis : Validate %C, %H, and %N within ±0.4% of theoretical values .
Q. What solvents and reaction conditions are optimal for its synthesis?
- Methodological Answer: Anhydrous DMF or ethanol is preferred for cyclization and alkylation steps. Reflux temperatures (90–95°C) and reaction times of 4–6 hours ensure high yields (~70–80%). Catalytic HCl or methylamine may enhance ring closure in Mannich-type reactions .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer: Discrepancies (e.g., unexpected splitting in NMR) may arise from dynamic rotational isomerism or impurities. Strategies include:
Q. What mechanistic insights explain the reactivity of the imino-thiazole core in nucleophilic substitutions?
- Methodological Answer: The electron-deficient imino group activates the thiazole ring for nucleophilic attack. For example, the methylsulfonyl group (in related compounds) enhances electrophilicity at the C2 position, enabling reactions with amines or thiols. DFT studies can model charge distribution to predict regioselectivity .
Q. How can researchers address stability issues during long-term storage?
- Methodological Answer: Degradation pathways (e.g., hydrolysis of the ester or imino group) are mitigated by:
- Low-Temperature Storage : –20°C under inert gas (N₂/Ar).
- Stabilizers : Addition of 1–2% hydroquinone to inhibit oxidation.
- Lyophilization : For solid-state storage to reduce hydrolytic activity .
Q. What strategies improve yield in large-scale synthesis?
- Methodological Answer:
- Continuous Flow Reactors : Enhance heat/mass transfer for exothermic steps (e.g., alkylation).
- Green Solvents : Replace DMF with cyclopentyl methyl ether (CPME) to reduce toxicity.
- Catalytic Optimization : Use Pd/C or zeolites to accelerate cyclization .
Q. How is the Z-configuration of the imino group experimentally confirmed?
- Methodological Answer:
- NOESY NMR : Correlate spatial proximity between the imino proton and adjacent fluorine atoms.
- X-ray Diffraction : Resolve bond angles (C=N–C ~120°) and planarity of the thiazole ring.
- UV-Vis Spectroscopy : Compare λₘₐₙ shifts with E-isomer controls .
Q. What computational methods predict the compound’s bioactivity?
- Methodological Answer:
- Molecular Docking : Simulate binding to targets like cyclooxygenase-2 (COX-2) or kinase enzymes.
- QSAR Models : Correlate substituents (e.g., fluoro, isobutyryl) with anti-inflammatory IC₅₀ values.
- ADMET Prediction : Assess logP (~2.5) and CYP450 metabolism using SwissADME .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
